[Pro3]-Gastric Inhibitory Polypeptide (Mouse) is a peptide compound that acts as a receptor antagonist for the gastric inhibitory polypeptide receptor. It is derived from the natural form of gastric inhibitory polypeptide but modified to enhance its antagonistic properties. This compound has garnered attention in metabolic research, particularly in studies related to obesity and diabetes.
[Pro3]-Gastric Inhibitory Polypeptide is classified as a peptide antagonist targeting the gastric inhibitory polypeptide receptor, which is involved in insulin secretion and glucose metabolism. This compound is synthesized for research purposes and is primarily used in animal models, particularly in studies involving mice.
The synthesis of [Pro3]-Gastric Inhibitory Polypeptide typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential addition of protected amino acids. Each amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
After the desired sequence is synthesized, the peptide is cleaved from the resin using cleavage agents such as trifluoroacetic acid (TFA) and purified through high-performance liquid chromatography (HPLC) to ensure high purity levels, typically above 95% .
The molecular structure of [Pro3]-Gastric Inhibitory Polypeptide includes a sequence of amino acids with a specific modification at the proline position (the third position). The structural formula can be represented as follows:
The structure influences its binding affinity and specificity towards the gastric inhibitory polypeptide receptor .
Upon administration, [Pro3]-Gastric Inhibitory Polypeptide interacts with the gastric inhibitory polypeptide receptor, inhibiting its normal function. This inhibition leads to a decrease in insulin release from pancreatic beta cells, which can be beneficial in models of obesity and insulin resistance.
In vitro studies have shown that [Pro3]-Gastric Inhibitory Polypeptide has an IC50 value of approximately 2.6 μM, indicating its potency as an antagonist at the receptor level .
The mechanism by which [Pro3]-Gastric Inhibitory Polypeptide exerts its effects involves competitive antagonism at the gastric inhibitory polypeptide receptor. By binding to this receptor, it prevents the natural ligand (gastric inhibitory polypeptide) from exerting its insulinotropic effects. This leads to:
[Pro3]-Gastric Inhibitory Polypeptide has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3